molecular formula C19H23N3 B14244886 N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine CAS No. 449142-76-1

N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine

Cat. No.: B14244886
CAS No.: 449142-76-1
M. Wt: 293.4 g/mol
InChI Key: JETZYPUXSPUBGW-UHFFFAOYSA-N
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Description

N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine is an organic compound that features both an aminoethyl group and an anthracenylmethyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine typically involves the reaction of anthracene-9-carbaldehyde with ethane-1,2-diamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

    Reducing Agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Nitroso or nitro derivatives

    Reduction: Secondary or tertiary amines

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine involves its ability to interact with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, while the anthracene moiety can participate in π-π interactions. These interactions enable the compound to modulate biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-aminoethyl)ethane-1,2-diamine: Similar structure but lacks the anthracene moiety.

    Tris(2-aminoethyl)amine: Contains three aminoethyl groups but no anthracene moiety.

    N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Contains a pyridine moiety instead of anthracene.

Uniqueness

N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine is unique due to the presence of the anthracene moiety, which imparts distinct fluorescent properties and the ability to participate in π-π interactions. This makes it particularly valuable in applications requiring fluorescence and specific molecular interactions.

Properties

CAS No.

449142-76-1

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

IUPAC Name

N'-[2-(anthracen-9-ylmethylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C19H23N3/c20-9-10-21-11-12-22-14-19-17-7-3-1-5-15(17)13-16-6-2-4-8-18(16)19/h1-8,13,21-22H,9-12,14,20H2

InChI Key

JETZYPUXSPUBGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCNCCN

Origin of Product

United States

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